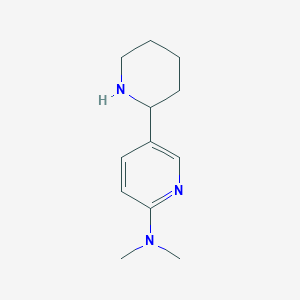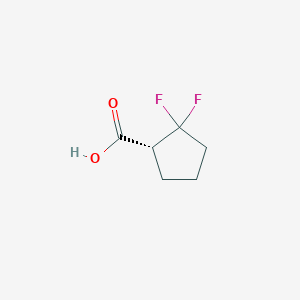
(R)-2,2-Difluorocyclopentane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2-Difluorocyclopentane-1-carboxylicacid is a chiral fluorinated carboxylic acid derivative. The presence of fluorine atoms in the cyclopentane ring imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2-Difluorocyclopentane-1-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes fluorination to introduce the fluorine atoms at the 2,2-positions.
Chiral Resolution: The resulting difluorocyclopentane is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2,2-Difluorocyclopentane-1-carboxylicacid may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis.
Types of Reactions:
Oxidation: ®-2,2-Difluorocyclopentane-1-carboxylicacid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Formation of difluorocyclopentanone or difluorocyclopentanal.
Reduction: Formation of difluorocyclopentanol or difluorocyclopentanal.
Substitution: Formation of various substituted difluorocyclopentane derivatives.
Chemistry:
Synthesis of Complex Molecules: ®-2,2-Difluorocyclopentane-1-carboxylicacid serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving fluorinated substrates.
Medicine:
Drug Development: Due to its unique properties, ®-2,2-Difluorocyclopentane-1-carboxylicacid is explored as a potential scaffold for the development of new therapeutic agents.
Industry:
Material Science: The compound is investigated for its potential use in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of ®-2,2-Difluorocyclopentane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(S)-2,2-Difluorocyclopentane-1-carboxylicacid: The enantiomer of the compound, with different biological activity and properties.
2,2-Difluorocyclopentane-1-carboxylicacid: The racemic mixture of the compound.
2-Fluorocyclopentane-1-carboxylicacid: A similar compound with only one fluorine atom.
Uniqueness: ®-2,2-Difluorocyclopentane-1-carboxylicacid is unique due to its chiral nature and the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The ®-enantiomer may exhibit distinct pharmacological properties compared to its (S)-enantiomer or racemic mixture.
Eigenschaften
Molekularformel |
C6H8F2O2 |
|---|---|
Molekulargewicht |
150.12 g/mol |
IUPAC-Name |
(1R)-2,2-difluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m1/s1 |
InChI-Schlüssel |
XSLQMFZQUKYHKR-SCSAIBSYSA-N |
Isomerische SMILES |
C1C[C@@H](C(C1)(F)F)C(=O)O |
Kanonische SMILES |
C1CC(C(C1)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Vinylbenzo[d][1,3]dioxole](/img/structure/B13011821.png)
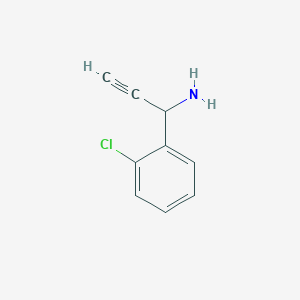
![2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B13011831.png)
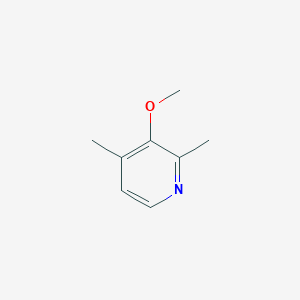
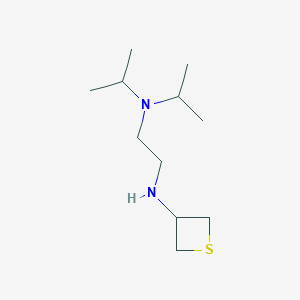
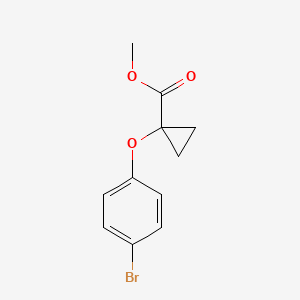
![6-(Chloromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13011856.png)
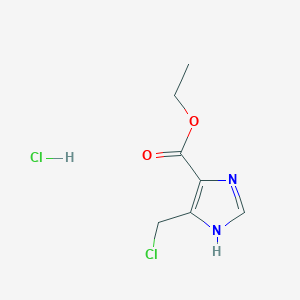
![{[(2S)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B13011868.png)
![(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid](/img/structure/B13011876.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13011882.png)
